N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S2/c16-13-4-3-12(23-13)14(19)18-15-17-9(6-22-15)8-1-2-10-11(5-8)21-7-20-10/h1-6H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVXJPDQPLXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the bromination of the thiophene ring and subsequent amide formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the thiazole moiety.
Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide involves several molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase.
Molecular Targets: The primary molecular targets include various enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features, substituents, and properties of the target compound and related analogs:
Key Findings
Trifluoromethyl and fluoro groups () increase polarity and metabolic resistance compared to the benzodioxole group in the target compound .
Impact of Core Structure :
- Thiazole-thiophene (target) vs. thiazole-nitrothiophene (): The nitro group may enhance antibacterial activity but reduce bioavailability due to higher reactivity .
- Penta-dienamide () lacks the thiophene/thiazole scaffold, leading to distinct conformational properties and lower yields (~13–25%) .
Synthetic Challenges :
- The target compound’s benzodioxole-thiazole motif requires multi-step coupling reactions, similar to ’s biphenyl-pyridinyl analog, which achieved >95% purity via HPLC .
- ’s nitrothiophene derivatives showed variable purity (42% vs. 99%), highlighting substituent-dependent synthetic efficiency .
Physicochemical Properties: Melting Points: Benzodioxole-containing compounds (e.g., D14: 208–211°C) exhibit higher melting points than non-aromatic analogs, suggesting stronger intermolecular interactions . Lipophilicity: The benzodioxole group in the target compound may improve membrane permeability compared to polar substituents like hydroxyl or methoxy groups .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a thiazole ring, a benzo[d][1,3]dioxole moiety, and a bromothiophene group. Its molecular formula is with a molecular weight of approximately 426.33 g/mol. The structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). Flow cytometry analysis indicated that it accelerates apoptosis in a dose-dependent manner, with significant suppression of tumor growth observed in murine models .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including U87 glioblastoma. The IC50 values were recorded at 25.72 ± 3.95 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Case Studies : A study by Morais et al. (2023) reported that derivatives of similar compounds showed enhanced anticancer activity when combined with hydrazone moieties, suggesting that structural modifications could further improve efficacy .
Antimicrobial Activity
The compound also displays significant antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.015 mg/mL against S. aureus, showcasing its potential as an effective antibacterial agent .
- Selectivity : The compound selectively inhibits bacterial topoisomerase IV without affecting human topoisomerase II, which may reduce potential side effects associated with conventional antibiotics .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity data for this compound compared to related compounds:
| Compound Name | Anticancer IC50 (μM) | Antibacterial MIC (mg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | 25.72 ± 3.95 | 0.015 | Induces apoptosis; inhibits topoisomerase IV |
| 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide | 0.31 | Not specified | Apoptosis induction |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | 45.2 | Not specified | Cytotoxicity against glioblastoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
